5-Bromo-2-(methylsulfonyl)benzoic acid is an aromatic sulfonic acid derivative with the molecular formula C₈H₇BrO₄S. It is characterized by the presence of a bromine atom at the 5-position and a methylsulfonyl group at the 2-position of the benzoic acid structure. This compound is notable for its unique combination of functional groups, which contribute to its chemical reactivity and potential biological activity. The average molar mass of this compound is approximately 279.1 g/mol, and it has a melting point of around 142°C .
The chemical reactivity of 5-bromo-2-(methylsulfonyl)benzoic acid can be attributed to its electrophilic bromine atom and nucleophilic methylsulfonyl group. Key reactions include:
Several synthetic routes have been proposed for the preparation of 5-bromo-2-(methylsulfonyl)benzoic acid:
5-Bromo-2-(methylsulfonyl)benzoic acid finds applications in various fields:
Several compounds share structural similarities with 5-bromo-2-(methylsulfonyl)benzoic acid. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
2-Methylbenzenesulfonic Acid | A methyl-substituted benzenesulfonic acid | Lacks bromine substitution; primarily used in industrial applications. |
4-Bromobenzoic Acid | A brominated benzoic acid without sulfonyl group | Commonly used in organic synthesis; simpler structure. |
3-Bromo-4-methylbenzoic Acid | Contains both bromine and methyl groups on benzene | Exhibits similar reactivity but different positional isomerism. |
The uniqueness of 5-bromo-2-(methylsulfonyl)benzoic acid lies in its combination of a sulfonyl group and a halogenated aromatic system, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.